ethyl 2-[(4-ethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate
Overview
Description
Ethyl 2-[(4-ethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Ethyl 2-[(4-ethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-tumor activities. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The exact mechanism of action of ethyl 2-[(4-ethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. It has also been suggested that it may induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound can significantly reduce inflammation and pain in animal models. It has also been found to exhibit anti-tumor activity in various cancer cell lines. In addition, it has been shown to have low toxicity levels, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ethyl 2-[(4-ethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate in lab experiments is its low toxicity levels. This makes it a safer alternative to other compounds that may have adverse effects on cell viability. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for research on ethyl 2-[(4-ethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. Further studies are also needed to fully understand its mechanism of action and to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, efforts can be made to improve the solubility of this compound to enhance its bioavailability and efficacy.
properties
IUPAC Name |
ethyl 2-[(4-ethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S/c1-4-27-18-12-10-17(11-13-18)21(25)24-22-20(23(26)28-5-2)19(14-29-22)16-8-6-15(3)7-9-16/h6-14H,4-5H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOGWNGFBFMNDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.